Decyl 16-methylheptadecanoate

Description

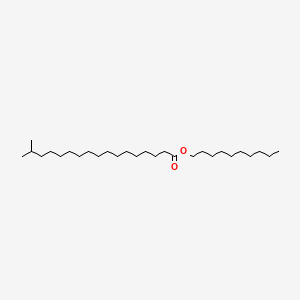

Decyl 16-methylheptadecanoate (CAS 97259-84-2) is a branched-chain fatty acid ester with the molecular formula C₂₈H₅₆O₂ and a molecular weight of 424.74 g/mol . It consists of a 16-methylheptadecanoic acid moiety esterified with a decyl (C₁₀) alcohol group.

Properties

CAS No. |

84605-08-3 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

decyl 16-methylheptadecanoate |

InChI |

InChI=1S/C28H56O2/c1-4-5-6-7-8-17-20-23-26-30-28(29)25-22-19-16-14-12-10-9-11-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |

InChI Key |

UUHBCYOCNFWRAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 16-methylheptadecanoate is typically synthesized through an esterification reaction between decanol and 16-methylheptadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of decyl 16-methylheptadecanoate involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Decyl 16-methylheptadecanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: :

Biological Activity

Decyl 16-methylheptadecanoate, also known as methyl 16-methylheptadecanoate, is a fatty acid ester with potential biological activities. This compound has garnered attention for its various applications in the fields of pharmaceuticals, cosmetics, and biocidal formulations due to its antimicrobial properties and potential therapeutic effects.

- Chemical Formula : C19H38O2

- Molecular Weight : 298.5 g/mol

- IUPAC Name : Heptadecanoic acid, 16-methyl-, methyl ester

Antimicrobial Properties

Research indicates that decyl 16-methylheptadecanoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown efficacy in inhibiting growth. For example, studies have demonstrated its effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics . The compound's structure contributes to its ability to disrupt microbial membranes, leading to cell lysis.

Antioxidant Activity

In addition to its antimicrobial properties, decyl 16-methylheptadecanoate has been noted for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further research in therapeutic applications aimed at oxidative stress-related conditions .

Research Findings

A comprehensive study conducted on the biochemical profile of various fatty acid esters, including decyl 16-methylheptadecanoate, revealed that these compounds possess multiple bioactive properties. The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

-

Antimicrobial Efficacy Against Biofilms :

A study published in the Journal of Wound Repair and Regeneration highlighted the effectiveness of decyl 16-methylheptadecanoate against chronic wound biofilms. The compound was able to penetrate the biofilm matrix and reduce bacterial load significantly . -

Antioxidant Properties :

Research conducted on the antioxidant activity of various fatty acids indicated that decyl 16-methylheptadecanoate showed a higher capacity for free radical scavenging compared to other fatty acid esters tested. This suggests its potential application in formulations aimed at reducing oxidative stress . -

Cosmetic Applications :

Due to its skin-friendly properties and ability to enhance product stability, decyl 16-methylheptadecanoate is being explored for use in cosmetic formulations aimed at moisturizing and protecting the skin from environmental damage .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of 16-Methylheptadecanoate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Features |

|---|---|---|---|---|---|

| Decyl 16-methylheptadecanoate | 97259-84-2 | C₂₈H₅₆O₂ | 424.74 | C₁₀ (decyl) | Long hydrophobic tail; high MW |

| Methyl 16-methylheptadecanoate | 5129-61-3 | C₁₉H₃₈O₂ | 298.49 | C₁ (methyl) | Short chain; lower viscosity |

| Butyl 16-methylheptadecanoate | 94109-07-6 | C₂₂H₄₄O₂ | 340.59 | C₄ (butyl) | Intermediate chain length |

| Hexadecyl 16-methylheptadecanoate | 93919-02-9 | C₃₄H₆₈O₂ | 508.90 | C₁₆ (hexadecyl) | Extremely long chain; high MW |

| Sodium salt of 16-methylheptadecanoate derivative | 94109-51-0 | C₂₄H₄₃NaO₆ | 450.59 | Ionic (sodium) | Water-soluble; ionic functionality |

Key Observations:

- Chain Length and Hydrophobicity: The alkyl chain length (C₁ to C₁₆) directly impacts physical properties. Decyl 16-methylheptadecanoate (C₁₀) balances moderate viscosity and hydrophobicity, whereas the hexadecyl derivative (C₁₆) is highly viscous and less soluble in polar solvents .

- Functional Groups: The sodium salt variant (CAS 94109-51-0) introduces a carboxylate group, enhancing water solubility and reactivity in aqueous systems compared to non-ionic esters .

- Natural Occurrence: Methyl 16-methylheptadecanoate (CAS 5129-61-3) has been identified in plant extracts, such as P.

Comparison with Non-16-Methylheptadecanoate Esters

Decyl 16-methylheptadecanoate can also be contrasted with structurally distinct esters sharing the decyl group:

Decyl Acrylate (CAS 2156-96-9): Molecular Formula: C₁₃H₂₂O₂ Key Difference: Contains an acrylate group (CH₂=CHCOO−) instead of a branched fatty acid. This unsaturated structure increases reactivity in polymerization reactions, unlike the saturated, branched Decyl 16-methylheptadecanoate .

Decyl Methacrylate (from Butyl, Decyl, Cetyl-Eicosyl Methacrylate):

- Key Difference: Methacrylate esters (CH₂=C(CH₃)COO−) exhibit higher rigidity upon polymerization compared to acrylates or fatty acid esters .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing decyl 16-methylheptadecanoate with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves esterification between 16-methylheptadecanoic acid and decyl alcohol under acidic catalysis. Key steps include:

- Reagent purification : Pre-dry reactants (e.g., molecular sieves for alcohols) to minimize side reactions .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track ester formation .

- Post-synthesis purification : Employ fractional distillation or column chromatography to isolate the ester. Validate purity via NMR (e.g., absence of hydroxyl peaks at ~3200 cm⁻¹ in IR) and GC-MS (≥98% purity) .

Q. Which analytical techniques are most effective for characterizing decyl 16-methylheptadecanoate, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary techniques :

- NMR : Compare δH and δC values with analogous esters (e.g., decyl acrylate ) to confirm branching and ester linkage.

- GC-MS : Identify molecular ion peaks (e.g., m/z for C₂₇H₅₂O₂) and fragmentation patterns .

- Resolving contradictions :

- Re-run analyses under standardized conditions (e.g., solvent, temperature).

- Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) and published data for structurally similar compounds .

Advanced Research Questions

Q. How does the branched alkyl chain of decyl 16-methylheptadecanoate influence its stability under varying thermal or oxidative conditions?

- Methodological Answer :

- Experimental design :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen (inert) vs. air (oxidative) atmospheres.

- Accelerated aging studies : Expose the compound to UV light or elevated temperatures (e.g., 60°C) and monitor degradation via FTIR (e.g., carbonyl index changes) .

- Data interpretation : Compare stability with linear-chain analogs (e.g., decyl acetate ) to isolate the effect of branching. Statistical analysis (e.g., ANOVA) should confirm significance (p < 0.05) .

Q. What computational models are suitable for predicting the biological interactions of decyl 16-methylheptadecanoate, particularly in membrane systems?

- Methodological Answer :

- In silico approaches :

- Molecular docking : Use AutoDock Vina to simulate binding with lipid bilayers or proteins (e.g., phospholipase A2). Validate force fields against experimental membrane permeability data .

- MD simulations : Run GROMACS simulations to study diffusion coefficients and partition coefficients in lipid-water systems .

- Limitations : Address discrepancies between predicted and observed behaviors by refining solvation parameters or incorporating quantum mechanical corrections .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of decyl 16-methylheptadecanoate across studies?

- Methodological Answer :

- Systematic review framework :

- Data extraction : Tabulate logP, melting points, and solubility from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem ).

- Meta-analysis : Apply Cochrane guidelines to assess heterogeneity (I² statistic) and identify outliers .

- Experimental verification : Re-measure disputed properties using OECD-compliant methods (e.g., shake-flask for logP) .

Key Considerations for Researchers

- Ethical data reporting : Disclose conflicts of interest and cite primary sources (e.g., CAMEO, peer-reviewed journals) .

- Method transparency : Publish raw datasets and detailed protocols in supplementary materials to enable replication .

- Interdisciplinary collaboration : Engage computational chemists and biophysicists to address complex structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.